N-benzyl-4-chloro-6-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-7-11(13)16-12(15-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCLPGFYAWUDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-6-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high quality of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 4 is susceptible to nucleophilic displacement under specific conditions. Activation strategies and reaction pathways include:
Amine Substitution
The N-nitroso group has been employed to activate chloro-pyrimidines for NAS with amines. For example:
-
Reaction : Substitution of the chloro group with primary/secondary amines (e.g., morpholine, piperidine).
-
Conditions : Nitrosation with NaNO₂/HCl, followed by amine addition in polar aprotic solvents (DMF, DMSO) at 60–80°C .
Thiol Substitution
Thiols (e.g., benzylthiol) displace the chloro group in the presence of a base:
-
Reaction :
-
Applications : Useful for synthesizing sulfanyl derivatives with enhanced biological activity.
Transition Metal-Catalyzed Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
-
Reaction : Coupling with aryl/heteroaryl boronic acids at position 4.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, acetonitrile/water (1:1), 78°C under N₂ .
-
Example : Synthesis of 4-(pyridin-3-yl)-6-methylpyrimidin-2-amine derivatives (74% yield) .
Buchwald-Hartwig Amination
-
Reaction : Replacement of chloro with aryl/alkyl amines.
-
Conditions : PdCl₂(PPh₃)₂, xantphos ligand, NaOtBu, toluene, reflux .
Functionalization of the Benzyl Group
The N-benzyl moiety undergoes modifications:
Oxidation
-
Reaction : Controlled oxidation to N-benzoyl derivatives.
-
Outcome : Introduces ketone functionality for further derivatization.
Hydrogenolysis
-
Reaction : Cleavage of the benzyl group under H₂/Pd-C.
-
Application : Deprotection to yield 4-chloro-6-methylpyrimidin-2-amine .
Electrophilic Substitution
The methyl group at position 6 participates in radical halogenation:
-
Reaction : Bromination using NBS (N-bromosuccinimide) under UV light.
-
Product : 6-(Bromomethyl)-N-benzyl-4-chloropyrimidin-2-amine .
-
Application : Intermediate for synthesizing alkylating agents.
Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
-
Reaction : Condensation with thiourea to form thiazolo[4,5-d]pyrimidines.
Mechanistic Insights
-
Chloro Group Reactivity : Enhanced by electron-withdrawing effects of adjacent substituents, facilitating NAS and cross-couplings .
-
Steric Effects : The N-benzyl group at position 2 may hinder reactivity at position 4, necessitating optimized catalytic systems .
-
Regioselectivity : Substitutions occur preferentially at position 4 due to lower steric hindrance compared to position 6 .
Scientific Research Applications
Synthesis of N-benzyl-4-chloro-6-methylpyrimidin-2-amine
The synthesis of this compound typically involves the Buchwald-Hartwig amination protocol, which allows for the introduction of the benzyl group onto the pyrimidine scaffold. This method utilizes palladium catalysts and specific ligands to facilitate the reaction under optimized conditions, yielding moderate to high yields of the desired product .
Antifungal and Pesticidal Properties
This compound exhibits notable antifungal activity, making it a candidate for agricultural applications as a pesticide. Its structural features contribute to its efficacy against various fungal pathogens, which is crucial for crop protection .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly against several kinases such as Bcr-Abl kinase and glycogen synthase kinase 3 (GSK3). The inhibition of these enzymes is significant in cancer therapy, especially for conditions like chronic myeloid leukemia where Bcr-Abl plays a pivotal role .
Anticancer Activity
The compound's derivatives have been explored for their anticancer properties. For example, modifications to the pyrimidine structure can enhance its selectivity and potency against different cancer cell lines . The ability to inhibit specific cancer pathways positions this compound as a promising candidate in drug development.
Case Study: Synthesis and Evaluation
A study reported the synthesis of various N-aryl derivatives of pyrimidin-2-amines using optimized conditions that yielded compounds with significant biological activities. The synthesized derivatives were evaluated for their antifungal and anticancer properties, demonstrating that structural modifications could lead to enhanced efficacy .
Case Study: Structure–Activity Relationship
Research has focused on understanding the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound. By altering substituents on the pyrimidine ring, researchers have identified key modifications that improve biological activity against targeted enzymes and cancer cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
A systematic comparison of N-benzyl-4-chloro-6-methylpyrimidin-2-amine with structurally related pyrimidine compounds reveals critical differences in substituents, physicochemical properties, and biological relevance. Key analogs include:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Research Findings and Implications
Substituent Effects on Reactivity and Bioactivity
- Chloro and Methyl Groups: The 4-chloro and 6-methyl groups in this compound enhance electrophilicity at the pyrimidine core, facilitating nucleophilic substitution reactions. These groups also improve metabolic stability compared to non-halogenated analogs .
- Benzyl vs. Aryl Substituents : The benzyl group at position 2 increases lipophilicity (logP ~2.5), favoring membrane permeability in cellular assays. In contrast, analogs with nitro (e.g., ) or pyridinyl groups (e.g., ) exhibit reduced solubility but enhanced π-π interactions in protein binding .
- Synthetic Yields : Derivatives with bulky substituents (e.g., 3-bromophenyl in ) show lower yields (<25%) due to steric hindrance during nucleophilic aromatic substitution, whereas simpler analogs (e.g., dimethylamine in ) achieve higher yields.
Biological Activity
N-benzyl-4-chloro-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C12H12ClN3
- Molecular Weight : Approximately 233.7 g/mol
- Structure : Characterized by a pyrimidine core with a benzyl group and a chlorine atom at the 4-position.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Antiviral Properties : Preliminary studies suggest antiviral potential, although specific mechanisms and targets remain to be fully elucidated.
- Anticancer Effects : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Notably, it has demonstrated cytotoxicity against several human cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites or allosteric sites, thus modulating their activity.
- Receptor Interaction : It may act as a receptor antagonist, blocking natural ligands from activating receptors and altering downstream signaling pathways.
Case Studies
- Cytotoxicity Studies :
- Apoptosis Induction :
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 5.9 (A549) | Induces apoptosis |
| Cisplatin | Anticancer | 15.37 (A549) | Standard chemotherapeutic |
| N-benzyl-6-chloro-2-methylpyrimidin-4-amine | Antimicrobial | N/A | Effective against bacterial strains |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-benzyl-4-chloro-6-methylpyrimidin-2-amine, and what analytical techniques are critical for confirming its purity and structure?
- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-6-methylpyrimidin-2-amine with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux .
- Characterization :
- NMR Spectroscopy : and NMR are used to confirm substitution patterns and functional groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal studies (e.g., using SHELX software ) resolve bond lengths, angles, and crystal packing .
Q. How is the biological activity of This compound evaluated in antimicrobial research?
- Methodology :
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity screening : Assess selectivity via mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial efficacy from general toxicity .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported synthetic yields or byproduct formation for this compound?
- Optimization via Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, stoichiometry) identifies optimal conditions to minimize side products (e.g., di-substituted impurities) .
- Advanced Analytical Techniques :
- HPLC-MS : Quantifies reaction intermediates and byproducts in real-time .
- Multivariate Analysis : Correlates reaction conditions with yield discrepancies reported in literature .
Q. How does X-ray crystallography contribute to understanding the molecular conformation and intermolecular interactions of This compound?
- Structural Insights :
- Dihedral Angles : The benzyl group forms a dihedral angle of ~12.8° with the pyrimidine ring, influencing steric interactions .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the conformation, while weak C–H⋯π interactions dictate crystal packing .
Q. What computational approaches are used to model the electronic structure and reactivity of this pyrimidine derivative?
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for further functionalization .
- Molecular Docking : Screens binding affinity with biological targets (e.g., bacterial enzymes) to rationalize observed antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
